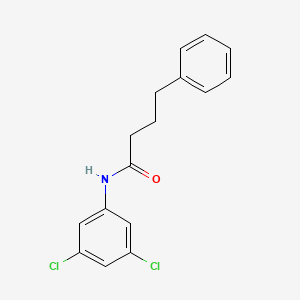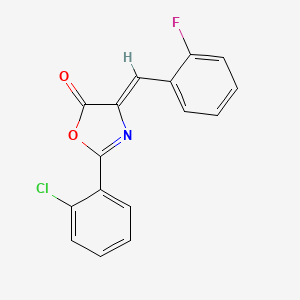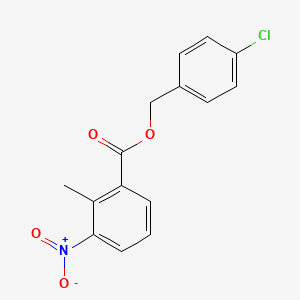
2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide, also known as CETPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CETPA belongs to the class of acrylamide derivatives and has been found to possess several interesting properties that make it a promising candidate for further studies.
作用机制
The mechanism of action of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further studies.
Biochemical and Physiological Effects:
2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide has been found to possess several biochemical and physiological effects. Studies have shown that 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide can inhibit the activity of certain enzymes that are involved in cell growth and division. 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide has been found to possess anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the major advantages of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide is also relatively easy to synthesize and can be produced using standard laboratory equipment. However, one of the limitations of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide. One of the major directions is the development of new anti-cancer drugs based on 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide. Studies have shown that 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide exhibits potent anti-cancer activity, and further studies are needed to determine its efficacy and safety in animal and human trials. Another future direction is the study of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide's anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related disorders. Finally, further studies are needed to understand the mechanism of action of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide involves the reaction of 5-ethyl-2-thiophene carboxylic acid with thionyl chloride to form 5-ethyl-2-thiophene carboxylic acid chloride. This intermediate is then reacted with N-phenylacrylamide in the presence of a catalyst to yield 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide. The overall synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide has been found to possess several interesting properties that make it a promising candidate for scientific research. One of the major applications of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide is in the field of cancer research. Studies have shown that 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide works by inhibiting the growth and proliferation of cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
(Z)-2-cyano-3-(5-ethylthiophen-2-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-14-8-9-15(20-14)10-12(11-17)16(19)18-13-6-4-3-5-7-13/h3-10H,2H2,1H3,(H,18,19)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDCBRLNYPSKAD-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-(5-ethylthiophen-2-yl)-N-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)
![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)


![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)



![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)